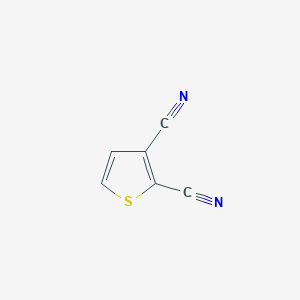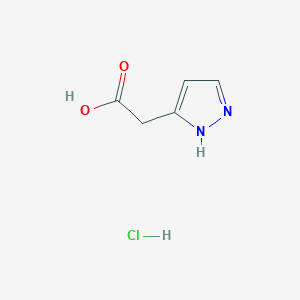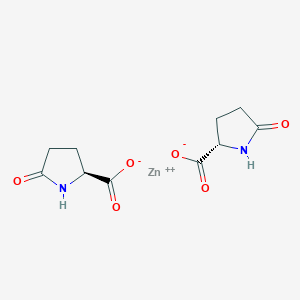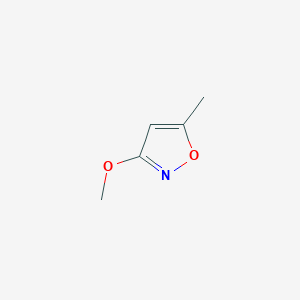
2,3-噻吩二腈
描述
2,3-Thiophenedicarbonitrile is a chemical compound with the molecular formula C6H2N2S . It has an average mass of 134.158 Da and a monoisotopic mass of 133.993866 Da . It is also known by its CAS Number: 18853-42-4 .
Molecular Structure Analysis
The molecular structure of 2,3-Thiophenedicarbonitrile consists of a thiophene ring with two cyano groups attached at the 2nd and 3rd positions . The InChI key for this compound is FDLABKBUOMBKLS-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
2,3-Thiophenedicarbonitrile has a molecular weight of 134.16 . It is a powder at room temperature . The melting point is between 122-124°C .
科学研究应用
Medicinal Chemistry
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . This application is particularly important in industries where metal components are exposed to harsh environments.
Material Science
In the field of material science, thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . These semiconductors have applications in various electronic devices.
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) . OFETs are a type of transistor that utilize an organic semiconductor in their channel.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are also used in the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are a type of light-emitting diode (LED) in which the emissive electroluminescent layer is a film of organic compound.
Pharmacological Properties
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Solar Cells
Thiophene derivatives have been reported to be useful in the fabrication of all-polymer solar cells . As the number of copolymerized heteroaromatic rings in the polymers increases, the power conversion efficiencies (PCEs) of the resulting all-polymer solar cells decreases .
Synthesis of Thiophene Derivatives
Thiophene derivatives can be synthesized through various methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These methods are significant for the production of thiophene derivatives.
安全和危害
属性
IUPAC Name |
thiophene-2,3-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2N2S/c7-3-5-1-2-9-6(5)4-8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLABKBUOMBKLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172215 | |
| Record name | 2,3-Thiophenedicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18853-42-4 | |
| Record name | 2,3-Thiophenedicarbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018853424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Thiophenedicarbonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149704 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Thiophenedicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-THIOPHENEDICARBONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FVZ9A1GD1N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What are the potential applications of 2,3-dicyanothiophene in materials science?
A: 2,3-Dicyanothiophene is a versatile building block for synthesizing novel macrocycles with interesting optoelectronic properties. For example, it can be used to create five-membered-heterocycle-fused subphthalocyanine analogues [] and core-expanded naphthalene diimide (NDI) derivatives []. These compounds show promise in applications like organic thin film transistors (OTFTs) due to their air-stable n-channel semiconductor behavior [].
Q2: How does the structure of 2,3-dicyanothiophene influence its reactivity and the properties of the resulting materials?
A: The two cyano groups on the thiophene ring make 2,3-dicyanothiophene a valuable precursor for cyclization reactions. For instance, it readily undergoes cyclotrimerization to form tri(benzo[b]thiopheno)subporphyrazines, a new class of subphthalocyanine analogues []. These reactions can be tuned to yield regioisomers with different symmetries, offering control over the final material's properties []. Additionally, incorporating 2,3-dicyanothiophene into larger conjugated systems, like in the case of NDI derivatives, can significantly enhance electron delocalization and impact their performance in OTFT devices [].
Q3: Are there any studies investigating the chirality of compounds derived from 2,3-dicyanothiophene?
A: Yes, research has demonstrated the possibility of synthesizing chiral subphthalocyanine analogues from 2,3-dicyanothiophene []. Specifically, the tri(benzo[b]thiopheno)subporphyrazine regioisomers derived from 2,3-dicyanothiophene can be separated into their respective enantiomers using chiral HPLC techniques []. This opens up exciting possibilities for exploring the chiroptical properties of these novel materials and their potential applications in areas like asymmetric catalysis and chiral sensing.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B168331.png)

![1H-Indeno[1,2-d]pyrimidin-4(5H)-one](/img/structure/B168336.png)


![1-Cyclopropyl-6-fluoro-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxo-8-(trifluoromethyl)quinoline-3-carboxylic acid](/img/structure/B168344.png)


![Bicyclo[3.2.1]octane-2,4-dione, 3-[2-chloro-4-(methylsulfonyl)benzoyl]-](/img/structure/B168353.png)

![(1S,3S)-Methyl 1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate](/img/structure/B168359.png)


